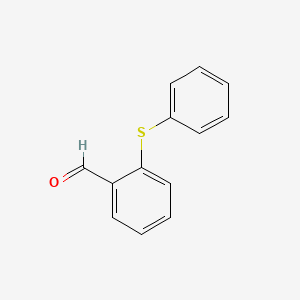

2-(Phenylthio)benzaldehyde

Description

Research Significance in Organic Synthesis and Medicinal Chemistry

The significance of 2-(Phenylthio)benzaldehyde in the scientific community stems primarily from its application as a versatile scaffold in organic synthesis and as a precursor for molecules with potential medicinal value. chemimpex.com Its ability to undergo transformations with enhanced reactivity and selectivity makes it a preferred intermediate for researchers aiming to develop novel compounds efficiently. chemimpex.com

In organic synthesis , this compound is employed as a starting material for a variety of chemical transformations. The aldehyde functional group is a reactive site for condensation reactions, while the phenylthio substituent can direct or participate in cyclization reactions, leading to the formation of complex polycyclic and heterocyclic structures. researchgate.netthieme-connect.com For instance, it has been utilized in zinc-catalyzed [4+2] benzannulation reactions to create substituted naphthalene (B1677914) derivatives. thieme-connect.com Furthermore, the thioether can be oxidized to the corresponding sulfone, 2-(phenylsulfonyl)benzaldehyde, which is also a useful synthetic intermediate.

In the realm of medicinal chemistry , this compound serves as an important intermediate in the development of new drug candidates. chemimpex.com The core structure is a valuable starting point for synthesizing molecules with potential biological activity. Research has shown that derivatives incorporating the 2-(phenylthio)phenyl moiety can be precursors to compounds with interesting pharmacological profiles. For example, it can be converted into 2-(2-(phenylthio)phenyl)ethylamine, a structure related to the phenethylamine (B48288) class of compounds known for their diverse biological roles. researchgate.nettandfonline.com Moreover, derivatives such as benzothiazoles, which share structural motifs, are known to possess a wide spectrum of bioactivities, including anticancer, antibacterial, and anti-inflammatory properties. mdpi.com

Table 2: Applications of this compound in Organic Synthesis

| Reactant(s) | Reagents/Catalyst | Product | Yield | Research Focus |

| 1-Phenyl-2-(phenylthio)acetylene | Zinc Chloride (ZnCl₂) | 2-Phenyl-3-(phenylthio)naphthalene | 84% | [4+2] Benzannulation for Naphthalene Synthesis. thieme-connect.com |

| Nitromethane | - | Nitrostyrene derivative | Not specified | Synthesis of a phenethylamine precursor. researchgate.net |

| Nitrostyrene derivative (from previous step) | Lithium aluminium hydride | 2-(2-(Phenylthio)phenyl)ethylamine | Not specified | Reduction to form a phenethylamine derivative. researchgate.net |

This table summarizes selected synthetic applications of this compound based on published research findings. researchgate.netthieme-connect.com

Table 3: Bioactive Compounds Synthesized from Related Thioether Precursors

| Compound Class | Synthetic Precursor(s) | Biological Activity Investigated | Key Findings |

| 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines | 2-Thiopyrimidines and Benzyl halides or 2-(Chloromethyl)-1H-benzimidazole | Antibacterial | Several derivatives showed significant activity against S. aureus and E. coli. scirp.org |

| Amidinobenzimidazole Derivatives | 2-Aminobenzimidazole and various aldehydes | Anti-protozoal, DNA/RNA binding | Compounds demonstrated interactions with nucleic acids and potential antiparasitic effects. tandfonline.com |

This table highlights the medicinal chemistry relevance by showcasing the biological activities of compounds derived from structurally related thioether-containing precursors. tandfonline.comscirp.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10OS/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDSXMPGWUNZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00491919 | |

| Record name | 2-(Phenylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00491919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36943-39-2 | |

| Record name | 2-(Phenylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00491919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 2 Phenylthio Benzaldehyde

Aldehyde Functional Group Transformations

The aldehyde group in 2-(phenylthio)benzaldehyde is an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity is fundamental to its role as a building block in organic synthesis. chemimpex.com

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. The presence of the phenylthio group can influence the reactivity of the aldehyde through electronic effects.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a new single bond. The resulting alkoxide is then protonated.

Condensation Reactions

Condensation reactions are a class of reactions where two molecules combine, often with the elimination of a small molecule like water. sigmaaldrich.com this compound readily participates in several important condensation reactions.

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an enolate with a carbonyl compound. magritek.commasterorganicchemistry.com In a crossed aldol reaction, two different carbonyl compounds are used. wikipedia.org When this compound is reacted with a ketone or another aldehyde that can form an enolate, a β-hydroxy carbonyl compound is initially formed, which can then dehydrate to an α,β-unsaturated carbonyl compound. magritek.comwikipedia.org

For instance, the reaction of this compound with an enolizable ketone in the presence of a base would proceed as follows:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| This compound | Ketone (with α-hydrogens) | Base (e.g., NaOH, KOH) | β-Hydroxy ketone / α,β-Unsaturated ketone |

A specific example is the cascade thiol-Michael-aldol-dehydration reaction between 2-mercaptobenzaldehyde (B1308449) and cinnamate (B1238496) esters, promoted by tetramethylguanidine (TMG), to yield 2H-thiochromene-3-carboxylate derivatives. organic-chemistry.org Although this example uses 2-mercaptobenzaldehyde, it illustrates the type of aldol condensation pathway that derivatives of this compound can undergo.

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst, typically a weak amine. sigmaaldrich.comwikipedia.org This reaction is a versatile method for forming carbon-carbon double bonds. bas.bg this compound can react with various active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, to produce substituted alkenes. researchgate.netbhu.ac.in These products are valuable intermediates in the synthesis of more complex molecules. researchgate.net

The reaction proceeds via nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by dehydration. wikipedia.org

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst | Product |

| This compound | Malononitrile | Piperidine or other amine base | 2-(2-(Phenylthio)benzylidene)malononitrile |

| This compound | Ethyl acetoacetate | Base | Ethyl 2-acetyl-3-(2-(phenylthio)phenyl)acrylate |

| This compound | Thiobarbituric acid | Piperidine | Substituted enone |

The Henry reaction, or nitroaldol reaction, involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgresearchgate.net This reaction is a powerful tool for forming carbon-carbon bonds and introducing a nitro group, which can be further transformed into other functional groups like amines or ketones. wikipedia.org The reaction of this compound with a nitroalkane, such as nitromethane, yields a β-nitro alcohol. wikipedia.orgsmolecule.com

The mechanism involves the deprotonation of the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | Nitromethane | Base (e.g., NaOH, amine) | 1-(2-(Phenylthio)phenyl)-2-nitroethanol |

| 5-Nitro-2-(phenylthio)benzaldehyde (B1306117) | Nitroalkane | Base | β-Nitro alcohol derivative |

Schiff bases, or imines, are formed by the reaction of a primary amine with an aldehyde or ketone. biomedpharmajournal.org this compound reacts with primary amines to form the corresponding N-substituted imines. This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal intermediate, which then dehydrates to the imine. This reaction is often catalyzed by acid.

For example, the reaction of this compound with an aniline (B41778) derivative would yield a diarylimine.

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Primary Amine (e.g., Aniline) | Acid or heat | N-(2-(Phenylthio)benzylidene)aniline |

| This compound | 2-Aminothiophenol (B119425) | Reflux | Schiff base ligand |

Hydrazone Formation via Acid-Catalyzed Condensation

The aldehyde group of this compound readily undergoes condensation reactions with hydrazines to form hydrazones. This reaction is a classic example of nucleophilic addition to the carbonyl group followed by dehydration. The process is typically catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine.

The general mechanism involves the initial formation of a tetrahedral intermediate, an aminomethanol (B12090428), which then eliminates a molecule of water to yield the final hydrazone product. The rate-determining step of this reaction can vary depending on the pH of the reaction medium. At lower pH values (below 5-6), the formation of the aminomethanol intermediate is the slower step, while at higher pH values, the dehydration of this intermediate becomes rate-limiting.

Studies have shown the successful synthesis of various hydrazone derivatives from this compound and its analogs. For instance, the condensation of 4-(phenylthio)benzaldehyde (B75716) with cyanoacetic acid hydrazide in absolute ethanol (B145695) at room temperature yields 2-cyano-N'-(4-phenylsulfanylbenzylidene) acetohydrazide in high yield (94%). Similarly, other studies report the synthesis of 2-(Phenylthio)benzoylarylhydrazone derivatives through acid-catalyzed condensation.

Table 1: Examples of Hydrazone Formation from Phenylthio-Substituted Benzaldehydes

| Aldehyde Reactant | Hydrazine Reactant | Product | Yield (%) | Reference |

| 4-(Phenylthio)benzaldehyde | Cyanoacetic acid hydrazide | 2-Cyano-N'-(4-phenylsulfanylbenzylidene) acetohydrazide | 94 | |

| This compound | Various aryl hydrazides | 2-(Phenylthio)benzoylarylhydrazone derivatives | Not specified |

Thioether Moiety Reactivity

The thioether group (phenylthio group) in this compound is another key reactive site. Thioethers are known to undergo oxidation reactions, and the nucleophilicity of the sulfur atom plays a crucial role in this process. The presence of the electron-withdrawing benzaldehyde (B42025) group is expected to decrease the electron density on the sulfur atom, thereby influencing its reactivity towards oxidation.

The oxidation of thioethers, for instance by hydrogen peroxide, proceeds via a nucleophilic attack of the sulfur atom on the oxidant. The reactivity of the thioether can be fine-tuned by the nature of the substituents attached to it. While specific studies on the oxidation of this compound were not found, research on related phenylthio compounds indicates that the phenyl group can have an electron-withdrawing effect, slowing down the oxidation process compared to alkyl thioethers.

Another important reaction involving the thioether linkage is its cleavage. Reductive cleavage of the carbon-sulfur bond in phenyl thioethers can be achieved using reagents like lithium in the presence of an electron carrier such as 4,4’-di-tert-butylbiphenyl (DTBB). This reaction proceeds through the formation of a radical anion intermediate. Additionally, the C(sp³)–S bond of certain thioethers can be cleaved under metal-free conditions using N-chlorosuccinimide (NCS).

Aromatic Ring Transformations

The two aromatic rings of this compound can participate in various transformations, including intramolecular cyclization reactions. These reactions are often used to synthesize fused heterocyclic systems. For example, derivatives of this compound can undergo intramolecular cyclization to form thioxanthen-9-ones and their aza-analogues. This process can be initiated by the reaction of a (2-fluorophenyl)(2-halophenyl)methanone precursor with a sulfur source like sodium sulfide (B99878).

Furthermore, intramolecular carbolithiation reactions have been used to create new ring systems. While not directly demonstrated for this compound itself, related substrates with bromo- or iodo-substituents on the aromatic rings undergo cyclization to form indane derivatives. Palladium-catalyzed intramolecular α-arylation is another strategy for forming new rings by creating a C-C bond involving an aromatic ring.

Mechanistic Investigations of Key Reactions

Radical-Anion Mediated Processes (e.g., Samarium(II) Iodide Cyclizations)

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent widely used in organic synthesis to mediate reductive coupling and cyclization reactions. The mechanism of SmI₂-mediated reactions typically involves the reduction of a functional group, such as a carbonyl, to generate a radical-anion intermediate.

In the context of molecules similar to this compound, SmI₂ can induce intramolecular cyclizations. For instance, the reduction of an aldehyde or ketone with SmI₂ forms a ketyl radical-anion. This radical can then add to a tethered unsaturated system, like an alkene or another aromatic ring, in an intramolecular fashion. The resulting cyclized radical is further reduced by another equivalent of SmI₂ to an organosamarium species, which is then protonated upon workup to yield the final product. The diastereoselectivity of these cyclizations can often be influenced by additives such as HMPA or methanol.

Enolate-Based Mechanisms

While this compound itself lacks α-hydrogens and thus cannot directly form an enolate, its derivatives or reaction products can participate in enolate-based reactions. Enolates are powerful nucleophiles that react with electrophiles, most notably in aldol-type reactions.

For instance, in a mixed aldol condensation, an enolate generated from a different carbonyl compound can react with this compound. Because this compound cannot self-condense, it serves as an effective electrophilic partner. The mechanism involves the nucleophilic attack of the enolate on the carbonyl carbon of the benzaldehyde, forming a β-hydroxy carbonyl compound (an aldol adduct). This adduct can subsequently dehydrate, especially under heating or with excess base, to form an α,β-unsaturated carbonyl compound in an aldol condensation reaction.

Catalyst-Substrate Interactions (e.g., Hydrogen Bonding Activation)

Catalysis plays a crucial role in many reactions involving this compound and related compounds. The interaction between the catalyst and the substrate is key to enhancing reaction rates and controlling selectivity.

In acid-catalyzed reactions like hydrazone formation, the catalyst (a Brønsted acid) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. This activation lowers the energy barrier for the nucleophilic attack.

In Lewis acid catalysis, the Lewis acid coordinates to the carbonyl oxygen, similarly activating the carbonyl group. This is a common strategy in reactions like the ene reaction, where a Lewis acid catalyst can coordinate to a glyoxylate (B1226380) ester, facilitating its reaction with an olefin. In some cases, the catalyst-substrate complex can adopt a specific geometry, such as a boat-like transition state, which can dictate the stereochemical outcome of the reaction. Furthermore, non-covalent interactions like aromatic stacking between a catalyst and a substrate can also play a role in catalysis, for example, in Knoevenagel condensations catalyzed by molecular squares in an aqueous environment.

Applications of 2 Phenylthio Benzaldehyde in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

As a bifunctional molecule, 2-(Phenylthio)benzaldehyde serves as a foundational component for creating more intricate organic structures. The aldehyde group readily undergoes reactions such as nucleophilic additions and condensations, while the phenylthio group can influence the molecule's reactivity, selectivity, and physical properties, or be used as a handle for further modifications. chemimpex.com This dual functionality makes it an ideal starting material for researchers aiming to achieve high yields and streamlined synthesis processes. chemimpex.com

The this compound scaffold is a key intermediate in the development of new drug candidates and agrochemicals. chemimpex.com While specific, publicly documented examples of its direct conversion into a marketed drug are limited, its derivatives are actively explored for their therapeutic potential. smolecule.com For instance, the related compound 5-Nitro-2-(phenylthio)benzaldehyde (B1306117) is a known precursor for heterocyclic compounds like pyrazoles and thiazoles, which are classes of molecules investigated for anti-inflammatory, analgesic, anti-cancer, and anti-microbial properties. smolecule.com The inherent reactivity of the this compound core makes it a crucial component for synthesizing diverse molecules that may become active ingredients in future pharmaceuticals. chemimpex.comsmolecule.com

The aromatic nature and reactive aldehyde group of this compound make it a valuable precursor in the production of dyes and other functionalized compounds. chemimpex.comguidechem.com The phenylthio group, in particular, can be advantageous in the design of specialized dyes. In related structures, such as substituted anthraquinones, the phenylthio group has been shown to enhance solubility in specific media and improve molecular flexibility compared to other substituents. These properties are critical for applications like dichroic dyes used in liquid crystal displays (LCDs). The ability to use this compound to build molecules with tailored optical and physical properties underscores its importance in the field of functional materials. chemimpex.com

One of the most significant applications of this compound is in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules.

Benzothiazoles: The synthesis of 2-substituted benzothiazoles is a well-established process that often involves the condensation of an aldehyde with 2-aminothiophenol (B119425). organic-chemistry.orgmdpi.com In this reaction, this compound can be reacted with 2-aminothiophenol to produce 2-(2-(phenylthio)phenyl)benzothiazole. This transformation provides a direct route to a complex benzothiazole (B30560) derivative, a class of compounds known for a wide range of pharmacological activities. mdpi.comekb.eg

Triazolo[1,5-a]pyridines: This class of fused heterocyclic compounds is of significant interest in medicinal chemistry due to its documented anti-inflammatory, antioxidant, antibacterial, and antifungal activities. lp.edu.uanih.gov General synthetic strategies for these systems often involve the cyclization of a 2-aminopyridine (B139424) derivative with a component that provides the remaining atoms for the triazole ring. organic-chemistry.org For example, three-component reactions involving a 2-aminopyridine, an isocyanide, and an aldehyde are used to construct the closely related imidazo[1,5-a]pyridine (B1214698) core. researchgate.net By applying this methodology, this compound can serve as the aldehyde component to generate complex, substituted triazolo[1,5-a]pyridine scaffolds.

Table 1: Synthesis of Heterocyclic Systems from this compound This table is interactive. Click on the headers to sort.

| Starting Materials | Product | Heterocyclic System |

|---|---|---|

| This compound + 2-Aminothiophenol | 2-(2-(Phenylthio)phenyl)benzothiazole | Benzothiazole |

| This compound + 2-Aminopyridine + Isocyanide | Substituted 2-(2-(phenylthio)phenyl)imidazo[1,5-a]pyridine* | Imidazo[1,5-a]pyridine |

\Note: Imidazo[1,5-a]pyridines are structurally related to Triazolo[1,5-a]pyridines and their synthesis illustrates a common pathway for this class of heterocycles.*

Role in Pseudopeptide Synthesis

Pseudopeptides are molecules that mimic the structure and function of natural peptides but possess modified backbones for improved stability or activity. The Ugi four-component reaction is a powerful tool for generating pseudopeptide libraries. beilstein-journals.orgscholaris.ca This reaction typically combines an amine, an aldehyde, a carboxylic acid, and an isocyanide. d-nb.info While benzaldehyde (B42025) is a common component in Ugi reactions, the direct use of this compound for this purpose is not widely documented in the reviewed literature. Research on related structures has involved using 2,2-difluoro-2-(phenylthio)acetic acid as the acid component in an Ugi reaction with benzaldehyde, an amine, and an isocyanide to form complex pseudopeptides. beilstein-journals.orgd-nb.infonih.gov This highlights the utility of the phenylthio group in complex building blocks, though the specific role of this compound itself as the aldehyde component in pseudopeptide synthesis remains an area for further exploration.

Development of Novel Materials and Functionalized Polymers

The unique chemical properties of this compound extend to the field of materials science, where it can be used to create novel materials and functionalized polymers. chemimpex.com Its ability to be incorporated into polymer formulations can enhance properties such as thermal stability and mechanical strength. chemimpex.com

A specific application is in the creation of coordination polymers. Research has shown that this compound can be used to synthesize nanodimensional microreactors. researchgate.net In one study, a copper(I) complex with a Schiff base ligand, formed through the condensation of this compound and 1,2-ethylenediamine, was encapsulated within the nanocavities of Zeolite-Y. researchgate.net The resulting nano-composite material functions as a reusable catalyst for multicomponent coupling reactions, demonstrating the creation of a sophisticated, functional material from a this compound precursor. researchgate.net

Table 2: Functional Material Synthesis Using this compound This table is interactive. Click on the headers to sort.

| Precursor | Other Components | Material Type | Application |

|---|---|---|---|

| This compound | Copper(I) salt, 1,2-Ethylenediamine, Zeolite-Y | Copper(I) Coordination Polymer in Zeolite | Nanocatalyst for A³-coupling reactions |

Medicinal Chemistry and Biological Activity Research of 2 Phenylthio Benzaldehyde Derivatives

Antimicrobial and Anti-infective Investigations

Derivatives of 2-(phenylthio)benzaldehyde have been a focal point of research aimed at discovering new antimicrobial agents to combat drug-resistant pathogens.

The global health threat posed by tuberculosis, particularly drug-resistant strains, has spurred the search for new antitubercular drugs. In this context, derivatives of this compound have shown promise. A notable study involved the synthesis of a series of 2-(phenylthio)benzoylarylhydrazones, which were evaluated for their activity against Mycobacterium tuberculosis H37Rv. chemimpex.com These compounds combine the 2-(phenylthio)benzoyl moiety with various arylhydrazone groups.

The evaluation, conducted using the microplate Alamar blue assay (MABA), identified two compounds with significant inhibitory effects. Specifically, the 5-nitro-2-furyl (Compound 4f) and 5-nitro-2-thienyl (Compound 4g) analogues demonstrated potent antimycobacterial activity. chemimpex.comresearchgate.net Compound 4g, the 5-nitro-2-thienyl derivative, was particularly effective, showing a 90% inhibitory concentration (IC90) of 2.96 µg/mL. chemimpex.com Compound 4f, the 5-nitro-2-furyl analogue, also displayed significant activity with an IC90 of 7.57 µg/mL. chemimpex.com These findings highlight the potential of the nitroheteroaryl-containing hydrazone derivatives of the this compound scaffold as leads for new antituberculosis drugs.

Table 1: Antimycobacterial Activity of 2-(Phenylthio)benzoylarylhydrazone Derivatives against M. tuberculosis H37Rv

| Compound ID | Derivative Type | IC50 (µg/mL) | IC90 (µg/mL) |

|---|---|---|---|

| 4f | 5-Nitro-2-furyl analogue | 2.92 | 7.57 |

| 4g | 5-Nitro-2-thienyl analogue | 3.11 | 2.96 |

Data sourced from Almasirad et al. (2011).

The this compound framework has been utilized to develop agents with broad-spectrum antibacterial and antifungal properties. In one study, four derivatives of 2-(phenylthio)-ethyl benzoate (B1203000) were synthesized and tested against a panel of pathogenic microbes. researchgate.net These compounds showed antimicrobial potential with minimum inhibitory concentration (MIC) values ranging from 3.125 to 6.25 mg/mL against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as the fungus Candida albicans. researchgate.net Notably, compound 2a demonstrated an MIC of 3.125 mg/mL against S. aureus and an MIC of 1.56 mg/mL against C. albicans, the latter being equivalent to the standard antifungal drug fluconazole. researchgate.net

Further research into derivatives of 4-(phenylthio)benzaldehyde (B75716) has expanded the chemical space for antimicrobial discovery. The synthesis of novel 1,2,4-triazolo[1,5-a]pyridine and 1,2,4-triazolo[1,5-a]isoquinoline compounds bearing the diphenyl sulfide (B99878) moiety has yielded derivatives with good activity against both Gram-positive and Gram-negative bacteria, as well as fungi. rgcc-international.com Similarly, the condensation of 4-phenylmercaptobenzaldehyde with thiosemicarbazide (B42300) and subsequent heterocyclization reactions produced novel thiazole (B1198619) and thiazolo[3,2-a]pyridine derivatives, many of which showed varying degrees of inhibition against bacterial and fungal strains. mdpi.com

Table 2: Selected Antibacterial and Antifungal Activities of 2-(Phenylthio)benzoate Derivatives

| Compound ID | Target Organism | MIC (mg/mL) | Reference Drug | Reference Drug MIC (mg/mL) |

|---|---|---|---|---|

| 2a | Staphylococcus aureus | 3.125 | Ampicillin | 3.125 |

| 2b | Staphylococcus aureus | 3.125 | Ampicillin | 3.125 |

| 2d | Staphylococcus aureus | 3.125 | Ampicillin | 3.125 |

| 2a | Candida albicans | 1.56 | Fluconazole | 1.56 |

Data sourced from a study on 2-(phenylthio)-ethyl benzoate derivatives. researchgate.net

Anticancer and Cytotoxic Activity Studies

The structural versatility of this compound has also been exploited in the search for new anticancer agents. Research has shown that derivatives can exhibit significant cytotoxic effects against various cancer cell lines.

A study on 2-(phenylthio)-ethyl benzoate derivatives revealed cytotoxic activity against MCF-7 human breast carcinoma cells. researchgate.net All four tested compounds (2a–2d) induced a significant decrease in the G2-M phase of the cell cycle, with compound 2d showing the most pronounced effect. researchgate.net In another investigation, a series of 1,3-diphenyl-3-(phenylthio)propan-1-ones, which can be conceptually derived from a chalcone-like scaffold, were synthesized and evaluated for their cytotoxic effects against MCF-7 cells. nih.gov The results indicated that all synthesized compounds in this series exhibited high cytotoxic activity, with potency greater than the reference drug Tamoxifen. nih.gov Specifically, compounds that included a morpholinylethoxy side chain, such as 4a and 4h , showed potent cytotoxicity against the cancer cells while having no significant toxic effects on normal fibroblast cells. nih.gov

Furthermore, a high-throughput screening identified (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide as a novel anti-cancer lead compound. mdpi.com This demonstrates that incorporating the phenylthio moiety into more complex heterocyclic systems is a viable strategy for developing new cytotoxic agents. mdpi.com

Table 3: Cytotoxic Activity of Phenylthio-Containing Derivatives against MCF-7 Breast Cancer Cells

| Compound Class | Most Potent Examples | Key Finding |

|---|---|---|

| 2-(Phenylthio)-ethyl benzoates | Compound 2d | Significant decrease in G2-M phase of cell cycle. researchgate.net |

Enzyme Inhibition and Protein Interaction Studies

Derivatives based on the this compound scaffold have been investigated for their ability to interact with and inhibit specific enzymes, a key mechanism for therapeutic intervention. While direct studies on this compound are limited, research on structurally related compounds provides significant insights.

For instance, benzo[g]indole derivatives containing a phenylthiomethyl group have been identified as potent inhibitors of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammation. researchgate.net Some of these derivatives were also found to be dual inhibitors of 5-LOX and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). researchgate.net Other research has shown that various benzaldehyde (B42025) derivatives can act as inhibitors of enzymes like tyrosinase and aldose reductase. nih.govresearchgate.netnih.gov The inhibitory mechanism for tyrosinase is proposed to involve the aldehyde group forming a Schiff base with a primary amino group in the enzyme, or the chelation of copper ions in the active site. nih.gov

The aldehyde functional group is also known to participate in protein interactions by forming covalent, yet reversible, aldimine linkages with lysine (B10760008) residues. This strategy has been used to enhance the binding affinity of small molecules to protein targets such as urokinase-type plasminogen activator (uPa) and to stabilize protein-protein interactions, for example, between the 14-3-3σ protein and the estrogen receptor α (ERα). nih.gov This suggests a potential mechanism by which this compound derivatives could exert their biological effects.

Pharmacological Modulation of Biological Pathways

The biological activities of this compound derivatives are underpinned by their ability to modulate key cellular pathways. Studies on their anticancer effects have provided the clearest picture of this modulation.

The cytotoxic activity of these compounds is often linked to the induction of apoptosis (programmed cell death). For example, a quinoline (B57606) hydrazide derivative incorporating a phenylthio group was found to cause cell cycle arrest at the G1 phase in neuroblastoma cells. mdpi.com This arrest was accompanied by the upregulation of the p27kip1 protein, a critical cell cycle regulator. mdpi.com In a study of related benzochromene derivatives, the induction of apoptosis was linked to an increase in the generation of reactive oxygen species (ROS), which can trigger cell death pathways. nih.gov

Furthermore, general studies on benzaldehyde have indicated an ability to suppress multiple signal pathways in cancer cells by regulating protein-protein interactions mediated by 14-3-3 proteins. rgcc-international.com These proteins are crucial hubs in cellular signaling, and their modulation can have profound effects on cell proliferation and survival.

Development of Biologically Active Scaffolds and Drug Candidates

The this compound structure has proven to be a valuable and versatile scaffold in drug discovery. chemimpex.com Its utility lies in its role as a foundational building block for creating large libraries of diverse compounds through various chemical reactions like condensation and cyclization. smolecule.comresearchgate.net This approach allows for the systematic exploration of structure-activity relationships, leading to the optimization of biological activity.

The process typically involves using this compound or a close analogue as a starting material to synthesize more complex molecules, such as hydrazones, thiazoles, pyrazoles, or triazolopyridines. mdpi.comnih.gov These synthesized libraries are then screened for biological activity. Through this strategy, several lead compounds and potential drug candidates have been identified.

Examples include the 2-(phenylthio)benzoylarylhydrazones with potent activity against M. tuberculosis and the 1,3-diphenyl-3-(phenylthio)propan-1-ones with significant cytotoxicity against breast cancer cells. nih.gov The identification of these hits validates the this compound framework as a "biologically privileged" scaffold, capable of yielding compounds with therapeutic potential against a range of diseases. rsc.orgnih.gov Future research will likely continue to build upon this scaffold to develop next-generation drug candidates with improved potency, selectivity, and pharmacokinetic properties.

Spectroscopic and Computational Characterization Methodologies in Research on 2 Phenylthio Benzaldehyde

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental tools for the precise determination of the molecular structure of 2-(phenylthio)benzaldehyde. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is one of the most powerful techniques for determining the carbon-hydrogen framework of an organic molecule.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of a substituted benzaldehyde (B42025), the aldehydic proton typically appears as a singlet in the downfield region, generally between 9.5 and 9.9 ppm. The aromatic protons of the two phenyl rings would exhibit complex splitting patterns in the aromatic region, typically from 7.0 to 8.0 ppm. The specific chemical shifts and coupling constants of these aromatic protons are influenced by the positions of the thioether and aldehyde groups, providing crucial information about the substitution pattern.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the aldehyde group is characteristically found far downfield, often in the range of 190-200 ppm. The aromatic carbons would appear in the region of 120-150 ppm. The carbon atoms directly attached to the sulfur atom and the carbonyl group would have distinct chemical shifts due to the electronic effects of these substituents.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Benzaldehydes

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehydic Proton (CHO) | 9.5 - 9.9 | - |

| Aldehydic Carbon (CHO) | - | 190 - 200 |

| Aromatic Protons | 7.0 - 8.0 | - |

| Aromatic Carbons | - | 120 - 150 |

Note: These are general ranges and the exact values for this compound would require experimental determination.

Mass Spectrometry (MS, HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation patterns for benzaldehydes include the loss of the aldehydic proton (M-1) or the entire formyl group (M-29). The presence of the sulfur atom would also lead to characteristic isotopic patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula of the compound. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, confirming the identity of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, key characteristic absorption bands would include:

A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group.

Bands in the region of 3100-3000 cm⁻¹ due to the C-H stretching vibrations of the aromatic rings.

Two weaker bands around 2850 and 2750 cm⁻¹ are characteristic of the C-H stretching of the aldehyde group.

Absorptions related to the C-S stretching vibration, which are typically weaker and appear in the fingerprint region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | ~1700 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Aldehyde (C-H) | Stretch | ~2850 and ~2750 |

| Phenylthio (C-S) | Stretch | Fingerprint Region |

Quantum Chemical Calculations and Molecular Modeling

Computational methods, particularly those based on quantum mechanics, provide valuable theoretical insights that complement experimental data.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and properties of molecules. For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts, IR vibrational frequencies, and electronic absorption spectra. These calculated values can be compared with experimental data to confirm the structure and aid in the assignment of spectral features.

Analyze Electronic Properties: Investigate properties such as the dipole moment, polarizability, and electrostatic potential, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Molecular Orbital and Charge Distribution Analysis

Understanding the distribution of electrons within the molecule is key to predicting its chemical behavior.

Molecular Orbital Analysis: This involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals provide information about the molecule's reactivity. For instance, the HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and electronic excitation properties.

Charge Distribution Analysis: Methods such as Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom in the molecule. This information reveals the electron density distribution and helps to identify electrophilic and nucleophilic sites, providing a deeper understanding of the molecule's reactivity towards different reagents.

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery and materials science for understanding the binding mechanism and affinity of a ligand (in this case, this compound) with a target protein or receptor.

The primary goal of molecular docking is to identify the most likely binding mode(s) of a ligand to a macromolecular target and to estimate the strength of the interaction, often expressed as a binding energy or docking score. A lower binding energy typically indicates a more stable and favorable interaction.

The process involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structures of both the target protein (receptor) and this compound (ligand) are prepared. This includes adding hydrogen atoms, assigning atomic charges, and optimizing the geometries.

Defining the Binding Site: A specific region on the receptor where the ligand is expected to bind is defined. This can be based on known active sites or by using algorithms to identify potential binding pockets.

Docking Algorithm: A search algorithm is used to generate a large number of possible conformations of the ligand within the defined binding site.

Scoring Function: Each of these conformations is evaluated using a scoring function that estimates the binding affinity. The conformations with the best scores are then selected as the most probable binding modes.

Detailed analysis of the docking results can reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the target protein. This information is crucial for understanding the basis of molecular recognition.

While specific molecular docking studies on this compound are not widely reported in publicly accessible literature, the following table illustrates the type of data that would be generated from such a study with hypothetical protein targets.

| Hypothetical Protein Target | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Enzyme A | -8.5 | Tyr123, Phe256, Leu301 | Pi-Pi stacking, Hydrophobic |

| Receptor B | -7.2 | Ser89, His210 | Hydrogen bond |

| Transporter C | -6.8 | Val45, Ile78, Ala92 | Hydrophobic, van der Waals |

Thermodynamic Parameter Analysis

Thermodynamic parameter analysis provides quantitative insights into the energy changes that occur during a chemical reaction or a binding event. The key parameters determined are Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters are related by the equation: ΔG = ΔH - TΔS, where T is the absolute temperature.

Gibbs Free Energy (ΔG): This represents the spontaneity of a process. A negative ΔG indicates a spontaneous and favorable process, while a positive ΔG suggests a non-spontaneous process.

Enthalpy (ΔH): This is the change in heat content of a system. A negative ΔH (exothermic) indicates that the process releases heat, often associated with the formation of favorable bonds and interactions. A positive ΔH (endothermic) indicates that the process absorbs heat.

Entropy (ΔS): This is a measure of the change in randomness or disorder of a system. A positive ΔS indicates an increase in disorder, which is entropically favorable.

In the context of this compound, thermodynamic parameter analysis could be applied to its synthesis, reactions, or its binding to a target molecule. For a binding event, these parameters can be determined experimentally using techniques like Isothermal Titration Calorimetry (ITC) or computationally through methods such as free energy perturbation or molecular dynamics simulations.

The analysis of these parameters provides a deeper understanding of the driving forces behind a particular process. For instance, binding might be driven by favorable enthalpic contributions from strong intermolecular interactions or by favorable entropic contributions from the release of solvent molecules from the binding site.

| Hypothetical Binding Event | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

|---|---|---|---|

| Binding to Protein X | -9.2 | -6.5 | -2.7 |

| Binding to Protein Y | -7.8 | -10.1 | +2.3 |

Structure Activity Relationship Sar and Structural Modification Studies

Systematic Correlation of Molecular Structure with Biological Activity

The biological activity of 2-(phenylthio)benzaldehyde derivatives is intrinsically linked to their molecular architecture. Studies have demonstrated that this scaffold can be a building block for compounds with significant biological potential, including antibacterial, antiprotozoal, and anticancer activities. smolecule.comtandfonline.com

A key strategy for exploring the SAR of this scaffold involves the chemical modification of the aldehyde group. One notable study converted 2-(phenylthio)benzoyl hydrazide into a series of 2-(phenylthio)benzoylarylhydrazone derivatives to evaluate their antimycobacterial activity against Mycobacterium tuberculosis. nih.gov This modification transformed the aldehyde into a larger, more complex hydrazone moiety, allowing for the introduction of various aryl groups and substituents. The resulting data established a clear correlation between the nature of the substituted arylhydrazone and the compound's ability to inhibit mycobacterial growth. nih.gov

For instance, the parent hydrazone showed minimal activity, but the introduction of specific heterocyclic rings, particularly those containing nitro groups, led to a dramatic increase in potency. This demonstrates that the aldehyde portion of the molecule is a critical site for derivatization to unlock and enhance biological effects.

In another example, derivatives of the isomeric 4-(phenylthio)benzaldehyde (B75716) were used to synthesize novel pyrimidine (B1678525) and pyrimido[1,2-a]pyrimidine compounds. researchgate.net These complex heterocyclic structures were then evaluated for their antimicrobial activities, revealing that the core diphenyl sulfide (B99878) moiety is a viable pharmacophore for developing new antibacterial and antifungal agents. researchgate.netresearchgate.net Similarly, benzimidazole (B57391) derivatives incorporating a (phenylthio)methyl group linked to a benzaldehyde (B42025) have been synthesized and shown to possess antibacterial and anti-trypanosomal properties. tandfonline.com These studies collectively underscore that the this compound scaffold's biological activity is not inherent to the parent molecule alone but is realized through systematic structural modifications.

Impact of Substituent Effects on Chemical Reactivity and Biological Efficacy

The introduction of different substituents onto the aromatic rings of the this compound scaffold significantly impacts its electronic properties, chemical reactivity, and, consequently, its biological efficacy. Electron-withdrawing and electron-donating groups can alter the molecule's interaction with biological targets like enzymes or receptors.

Research into derivatives such as 5-Nitro-2-(phenylthio)benzaldehyde (B1306117) highlights the influence of a strong electron-withdrawing group (EWG) like the nitro (NO₂) group. smolecule.comsigmaaldrich.com The presence of the nitro group can enhance the compound's potential for antimicrobial and anticancer activities. smolecule.com This is clearly demonstrated in the study of 2-(phenylthio)benzoylarylhydrazones, where derivatives containing a nitro-substituted furan (B31954) or thiophene (B33073) ring were the most potent compounds tested against M. tuberculosis. nih.gov The nitro group's strong electron-withdrawing nature can increase the molecule's electrophilicity or its ability to participate in crucial biological redox reactions.

The table below, derived from a study on 2-(phenylthio)benzoylarylhydrazone derivatives, illustrates the impact of different substituents on antimycobacterial activity. nih.gov

| Compound ID | Substituent on Hydrazone | IC₅₀ (μg/mL) | IC₉₀ (μg/mL) |

| 4f | 5-Nitro-2-furyl | 2.92 | 7.57 |

| 4g | 5-Nitro-2-thienyl | 3.11 | 2.96 |

| 4e | 2-Furyl | >100 | >100 |

| 4a | Phenyl | >100 | >100 |

| Data sourced from a study on antimycobacterial activity. nih.gov |

Conversely, the introduction of an electron-donating group (EDG), such as a methoxy (B1213986) (-OCH₃) group in 2-(4-methoxyphenylthio)benzaldehyde (B1316997), can also modulate activity. While specific studies on this derivative are limited, related compounds suggest that EDGs can influence properties like lipophilicity and metabolic stability, which are critical for a drug's pharmacokinetic profile. mdpi.com The thioether linkage in these compounds imparts unique electronic and steric properties compared to oxygen-linked analogues, potentially influencing how they bind to target enzymes.

Strategies for Lead Optimization through Structural Modifications

Lead optimization is an iterative process in drug discovery that aims to enhance a lead compound's desired properties, such as potency, selectivity, and metabolic stability, while minimizing toxicity. niscpr.res.in The this compound scaffold has been the subject of such optimization strategies.

A primary strategy involves the modification of functional groups . As seen in the development of antimycobacterial agents, the aldehyde group of this compound was identified as a key site for modification. nih.gov By converting it to a hydrazide and then coupling it with various aromatic aldehydes, researchers were able to synthesize a library of hydrazone derivatives. nih.gov Testing this library revealed that compounds with 5-nitro-substituted heterocyclic rings had significantly improved potency, transforming a weakly active lead into a promising candidate. nih.gov This approach of exploring a variety of substituents on a derivatized functional group is a classic lead optimization tactic.

Another strategy is bioisosteric replacement and scaffold hopping . This involves replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to improve biological activity or pharmacokinetics. In studies on related diphenyl sulfide moieties, researchers have synthesized complex heterocyclic systems like quinoxalines and 1,2,4-triazolo[1,5-a]pyridines. nih.govmdpi.com This "scaffold hopping" from a simple benzaldehyde to a more complex heterocycle, while retaining the core phenylthio group, allows for the exploration of new chemical space and interactions with biological targets.

Structure-based design is a more advanced strategy, often guided by computational modeling, to design modifications that improve binding to a specific target. For example, if this compound or its derivatives are found to inhibit a particular enzyme, molecular docking studies can predict how different substituents would fit into the enzyme's active site. This allows for the rational design of new analogues with enhanced potency and selectivity, accelerating the optimization process. For instance, research on related structures has used this approach to develop inhibitors of enzymes like 5-lipoxygenase (5-LOX). researchgate.net

Q & A

Q. How can discrepancies in catalytic activity data for this compound-derived ligands be addressed?

- Potential causes include variations in ligand purity, solvent effects, or metal coordination modes. Mitigation strategies:

- Standardize ligand synthesis and characterization (e.g., elemental analysis).

- Compare catalytic performance across multiple substrates and reaction conditions.

- Use X-ray crystallography or EXAFS to confirm metal-ligand coordination geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.